

ADME-Tox prediction for 7-Methylimidazo[1,2-a]pyrimidine compounds

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Compound of Interest

Compound Name: 7-Methylimidazo[1,2-a]pyrimidine

Cat. No.: B1609854

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Application Note & Protocol Guide

Topic: Integrated ADME-Tox Prediction for **7-Methylimidazo[1,2-a]pyrimidine** Drug Candidates

Audience: Researchers, scientists, and drug development professionals.

Introduction: De-risking a Privileged Scaffold

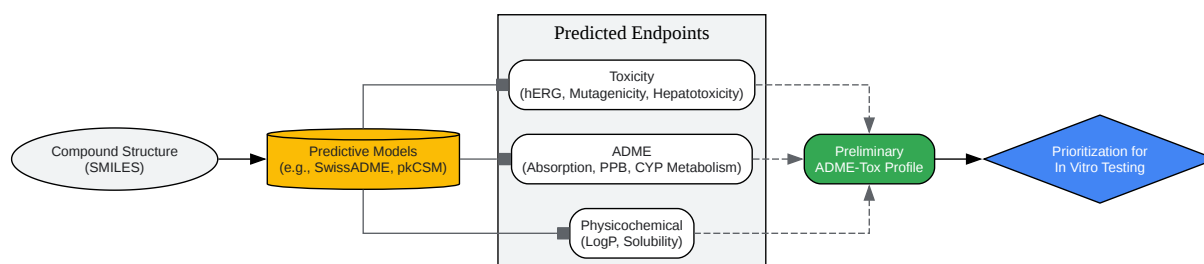
The imidazo[1,2-a]pyrimidine scaffold is of significant interest in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 7-methyl substituted series, in particular, represents a promising chemical space for the development of novel therapeutics. However, promising biological activity alone does not make a drug. A significant percentage of drug candidates fail in later stages of development due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or unforeseen toxicity (Tox).[4]

Therefore, a robust and early assessment of the ADME-Tox profile is critical to de-risk candidates, guide medicinal chemistry efforts, and reduce late-stage attrition.[5][6][7] This guide provides an integrated strategy, combining predictive in silico modeling with definitive in vitro assays, to build a comprehensive ADME-Tox profile for novel **7-Methylimidazo[1,2-a]pyrimidine** compounds. We will detail the rationale behind a tiered approach, from rapid computational screening to detailed, self-validating experimental protocols.

The In Silico First Approach: Prioritizing with Prediction

Computational ADME-Tox modeling is a cost-effective, high-throughput method to triage and prioritize compounds before committing to resource-intensive synthesis and in vitro testing.[8][9][10] By leveraging validated algorithms and extensive databases, we can generate a preliminary risk profile for a large number of virtual or newly synthesized compounds.[4][11]

The workflow begins with the chemical structure (represented as a SMILES string) and progresses through a series of predictive models for key ADME-Tox endpoints.



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Caption: In Silico ADME-Tox Prediction Workflow.

Protocol 1: High-Throughput Computational Profiling

This protocol uses freely accessible and well-regarded web servers to generate an initial ADME-Tox assessment.

- Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the **7-Methylimidazo[1,2-a]pyrimidine** compound of interest.
- ADME Prediction:
 - Navigate to the SwissADME web server ([--INVALID-LINK-->www.swissadme.ch](https://www.swissadme.ch)).

- Paste the SMILES string into the query box and run the prediction.
- Analyze the output, focusing on physicochemical properties, lipophilicity (iLogP), water solubility (LogS), and pharmacokinetic predictions like GI absorption and blood-brain barrier (BBB) permeation.
- Toxicity Prediction:
 - Navigate to a predictive toxicology server like pkCSM (biosig.unimelb.edu.au/pkcsm).^[11]
 - Input the SMILES string.
 - Analyze the "Toxicity" predictions, paying close attention to AMES toxicity (mutagenicity), hERG I inhibition (cardiotoxicity), and Hepatotoxicity.
- Data Consolidation and Interpretation: Consolidate the data into a summary table. Use established thresholds to flag potential liabilities.

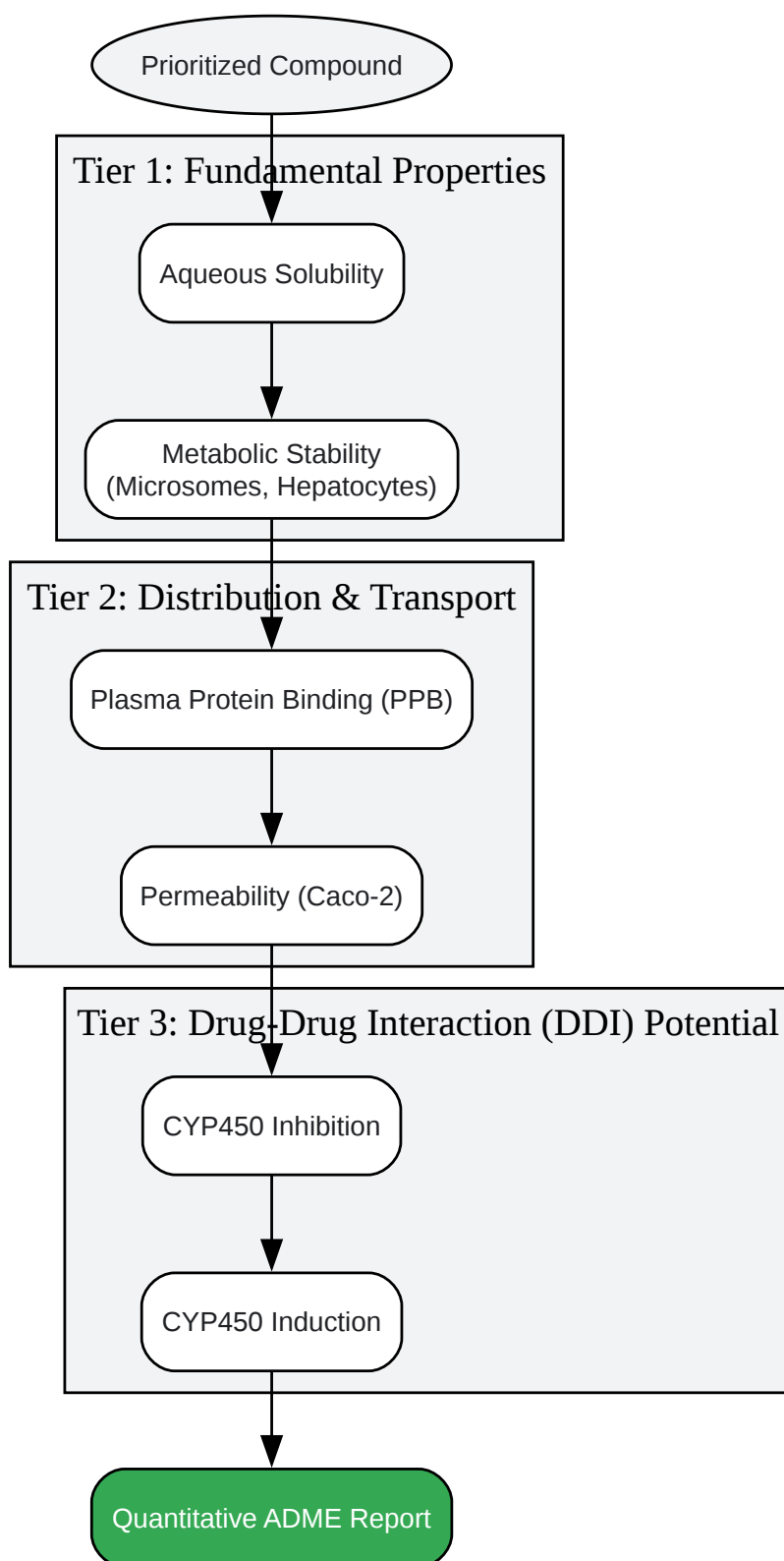
Data Presentation: Interpreting In Silico Predictions

Summarize the computational data in a structured table to facilitate rapid assessment and comparison between analogs.

Parameter	Predicted Value	Desirable Range	Potential Liability
Molecular Weight	250.3 g/mol	< 500	No
LogP (Consensus)	2.85	1 - 3	No
Aqueous Solubility (LogS)	-3.5	> -4	No
GI Absorption	High	High	No
BBB Permeant	Yes	Project Dependent	-
CYP2D6 Inhibitor	Yes	No	High
CYP3A4 Inhibitor	No	No	No
hERG I Inhibitor	No	No	No
AMES Toxicity	No	No	No
Hepatotoxicity	Yes	No	Moderate

In Vitro ADME Profiling: From Prediction to Quantification

While in silico models are excellent for prioritization, in vitro assays are indispensable for generating the quantitative data needed for definitive decision-making and candidate selection. [5][12][13] These experiments validate (or invalidate) computational predictions and provide the core data for pharmacokinetic modeling.



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Caption: Tiered Workflow for In Vitro ADME Assays.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to Phase I metabolism, providing an estimate of its intrinsic clearance.^{[14][15][16]}

Materials:

- Test Compound (10 mM stock in DMSO)
- Pooled Human Liver Microsomes (HLM)
- 0.1 M Phosphate Buffer (pH 7.4)
- NADPH Regenerating System (e.g., NADP⁺, glucose-6-phosphate, G6P dehydrogenase)
- Control Compounds (e.g., Verapamil - high turnover, Warfarin - low turnover)
- Ice-cold Acetonitrile (ACN) with internal standard (IS) for termination/protein precipitation.

Procedure:

- **Reaction Preparation:** In a 96-well plate, prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 μ M) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.
- **Initiation:** Start the reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point for a separate aliquot that is immediately quenched.
- **Time Course Incubation:** Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
- **Termination:** Immediately terminate the reaction by adding the aliquot to a separate plate containing 3 volumes of ice-cold ACN with a suitable analytical internal standard (e.g., Tolbutamide).
- **Sample Processing:** Seal the termination plate, vortex, and centrifuge at 3000 x g for 15 minutes to pellet the precipitated protein.

- Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard.
- Data Analysis:
 - Plot the natural log of the percentage of compound remaining versus time.
 - The slope of the linear regression line (k) is the elimination rate constant.
 - Calculate the in vitro half-life ($t_{1/2}$) = $0.693 / k$.
 - Calculate intrinsic clearance (Cl_{int} , in $\mu\text{L}/\text{min}/\text{mg}$ protein) = $(0.693 / t_{1/2}) / (\text{mg}/\text{mL}$ microsomal protein).

Protocol 3: Caco-2 Bidirectional Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer mimicking the intestinal epithelium, providing data on intestinal permeability and identifying potential substrates for efflux transporters like P-glycoprotein (P-gp).[\[17\]](#)[\[18\]](#)[\[19\]](#)

Materials:

- Caco-2 cells
- Transwell® permeable supports (e.g., 24-well, 0.4 μm pore size)
- Culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
- Transport Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
- Lucifer Yellow (paracellular integrity marker)
- Control Compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)

Procedure:

- Cell Culture & Differentiation: Seed Caco-2 cells onto Transwell® inserts at a density of $\sim 6 \times 10^4$ cells/cm². Culture for 21-28 days, changing the medium every 2-3 days, to allow for

monolayer formation and differentiation.[\[17\]](#)[\[20\]](#)

- Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 200 $\Omega \cdot \text{cm}^2$.
- Assay Preparation: Wash the monolayers twice with pre-warmed (37°C) transport buffer. Pre-incubate for 30 minutes at 37°C.
- Transport Experiment (in triplicate):
 - Apical to Basolateral (A → B): Add the test compound (e.g., 10 μM) in transport buffer to the apical (donor) side. Add fresh buffer to the basolateral (receiver) side.
 - Basolateral to Apical (B → A): Add the test compound in transport buffer to the basolateral (donor) side. Add fresh buffer to the apical (receiver) side.
- Incubation & Sampling: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours). At the end, take samples from both the donor and receiver compartments. Also, test the permeability of Lucifer Yellow to confirm monolayer integrity post-experiment.
- Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the apparent permeability coefficient (P_{app}) in cm/s: $P_{\text{app}} = (dQ/dt) / (A * C_0)$
Where dQ/dt is the rate of transport, A is the surface area of the membrane, and C_0 is the initial donor concentration.[\[17\]](#)
 - Calculate the Efflux Ratio (ER) = $P_{\text{app}} (B \rightarrow A) / P_{\text{app}} (A \rightarrow B)$.

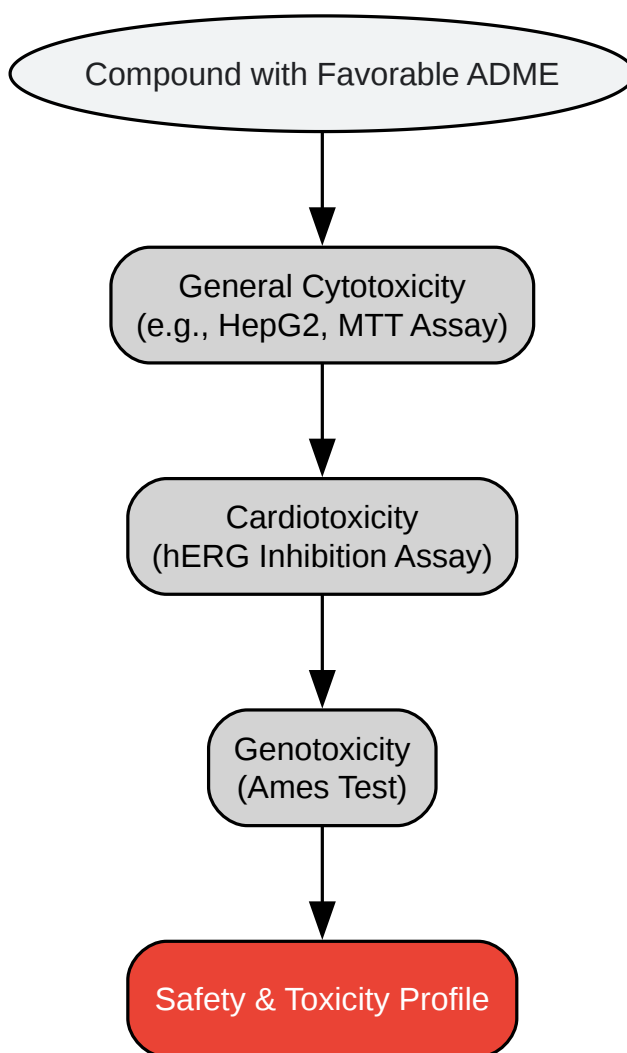
Data Interpretation:

Papp (A → B) (x 10 ⁻⁶ cm/s)	Permeability Class	Expected Absorption
> 10	High	High (>85%)
1 - 10	Moderate	Moderate (50-85%)
< 1	Low	Low (<50%)

An Efflux Ratio > 2 suggests the compound is a substrate of an efflux transporter (e.g., P-gp).
[\[17\]](#)

In Vitro Toxicology: Identifying Liabilities Early

Early-stage toxicity testing is crucial for eliminating compounds with a high risk of causing adverse effects before they enter costly preclinical and clinical trials.[\[6\]](#)[\[21\]](#)[\[22\]](#) These assays focus on common mechanisms of drug-induced toxicity.



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Caption: In Vitro Toxicology Screening Cascade.

Protocol 4: Cytotoxicity Assessment in HepG2 Cells (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, providing a general screen for cytotoxicity and a specific screen for potential hepatotoxicity using the HepG2 liver cell line.^{[23][24]}

Materials:

- HepG2 cells

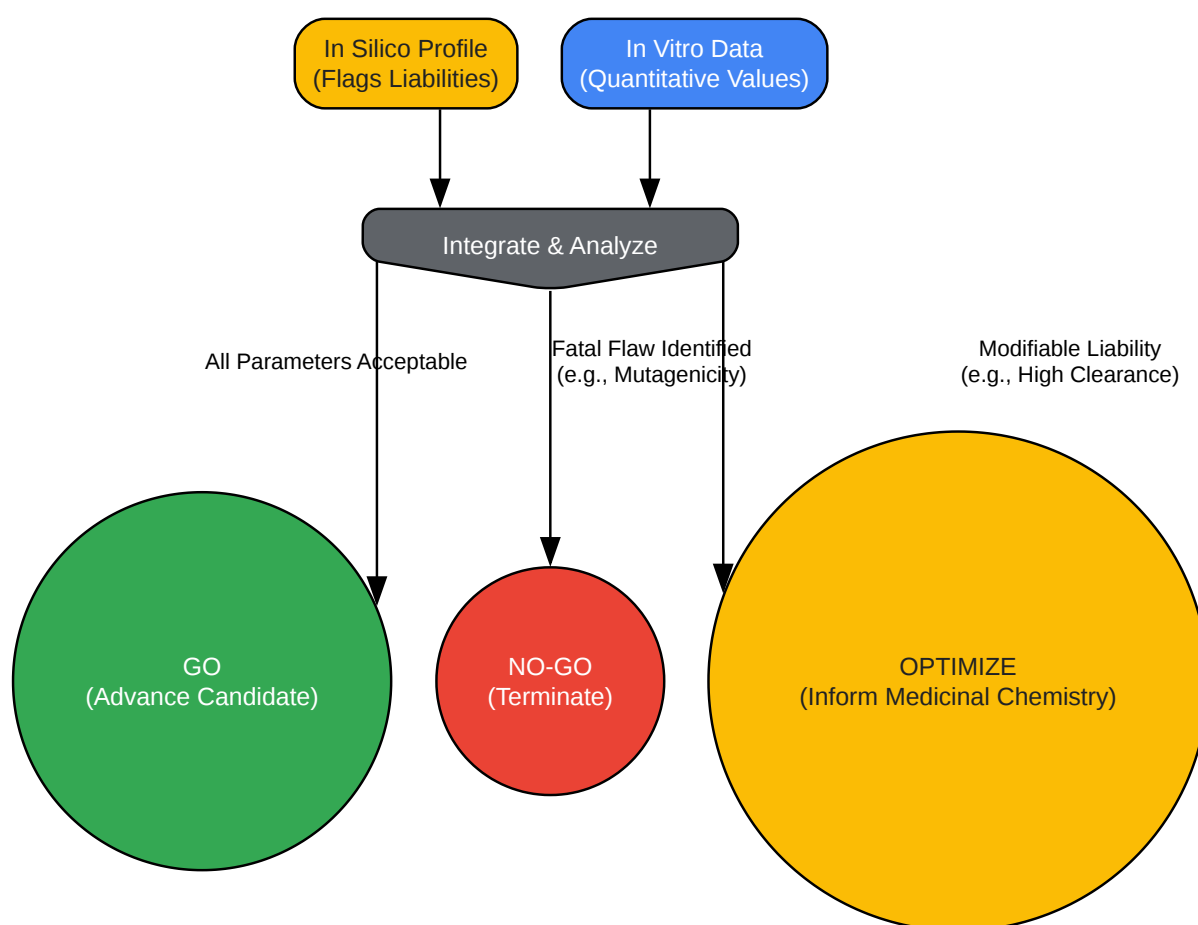
- Culture medium (e.g., EMEM with 10% FBS)
- 96-well cell culture plates
- Test Compound (serial dilutions prepared from 10 mM DMSO stock)
- MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization Solution (e.g., DMSO or acidified isopropanol)

Procedure:

- Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of $\sim 1 \times 10^4$ cells/well and incubate for 24 hours to allow attachment.
- Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound (e.g., from 0.1 to 100 μ M). Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
- Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
- MTT Addition: Remove the compound-containing medium and add fresh medium containing MTT reagent (0.5 mg/mL). Incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Solubilization: Remove the MTT medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Analysis: Read the absorbance of the plate on a microplate reader at ~ 570 nm.
- Data Analysis:
 - Normalize the absorbance values to the vehicle control wells (representing 100% viability).
 - Plot the percentage of cell viability versus the log of the compound concentration.
 - Calculate the CC50 (concentration that causes 50% reduction in cell viability) using a non-linear regression (four-parameter logistic) curve fit.

Integrated Data Analysis and Decision Making

The true power of this approach lies in integrating the predictive in silico data with the quantitative in vitro results. This holistic view allows for a confident, data-driven assessment of a compound's potential.



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Caption: Integrated ADME-Tox Decision-Making Framework.

A compound from the **7-Methylimidazo[1,2-a]pyrimidine** series would be considered a strong candidate for further development if it demonstrates:

- Good Absorption: High aqueous solubility and high permeability ($P_{app} > 10 \times 10^{-6}$ cm/s) with no significant efflux ($ER < 2$).
- Favorable Distribution: Moderate plasma protein binding (e.g., 1-10% free fraction), allowing for sufficient free drug to engage the target without being too rapidly cleared.
- Appropriate Metabolic Stability: A half-life in HLM that translates to a predicted human half-life suitable for the intended dosing regimen (e.g., >30 minutes for moderate stability).
- Clean Safety Profile: No significant inhibition of major CYP isoforms ($IC_{50} > 10$ μ M), no cytotoxicity in relevant cell lines ($CC_{50} > 30$ μ M), and no flags for cardiotoxicity or mutagenicity.

By systematically applying this integrated predictive and experimental workflow, drug discovery teams can efficiently identify and advance **7-Methylimidazo[1,2-a]pyrimidine** candidates with the highest probability of success, making informed decisions grounded in robust scientific data.

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